N-(4-ethylphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine
Description
N-(4-ethylphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a hybrid molecule featuring a triazole core linked to a piperazine-carboxyl group and a substituted phenyl ring. Its structure combines a 1,2,3-triazole moiety—a common pharmacophore in medicinal chemistry—with a piperazine ring, which enhances solubility and modulates receptor interactions.
Properties
IUPAC Name |
[5-(4-ethylanilino)triazolidin-4-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O/c1-3-17-8-10-18(11-9-17)23-21-20(24-26-25-21)22(29)28-14-12-27(13-15-28)19-7-5-4-6-16(19)2/h4-11,20-21,23-26H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRGUJPNAQZNOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)N3CCN(CC3)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine (CAS Number: 1291863-37-0) is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This detailed analysis will explore its synthesis, chemical properties, biological activities, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 394.5 g/mol. The structure features a triazole ring and a piperazine moiety, which are known for their diverse pharmacological properties. The compound is characterized by the following structural components:
| Property | Value |
|---|---|
| Molecular Formula | C22H30N6O |
| Molecular Weight | 394.5 g/mol |
| CAS Number | 1291863-37-0 |
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from simpler precursors like piperazine and various aromatic compounds. The formation of the triazole ring is often achieved through the Huisgen cycloaddition reaction, which is a well-documented method for synthesizing triazoles.
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. A study highlighted that related triazole-piperazine hybrids demonstrated moderate to good activity against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis . This suggests that this compound may possess similar antimicrobial efficacy.
Antitumor Activity
Triazole compounds have also been investigated for their anticancer properties. For example, certain derivatives have shown promising results in inhibiting tumor cell proliferation in vitro . The structure–activity relationship (SAR) studies indicate that modifications on the triazole and piperazine rings can significantly enhance cytotoxicity against cancer cell lines.
Case Study 1: Antimicrobial Screening
In a comprehensive screening of various triazole derivatives, it was found that those with piperazine substitutions displayed enhanced activity against both Gram-positive and Gram-negative bacteria. Compounds similar to this compound were tested against Escherichia coli , showing minimum inhibitory concentrations (MICs) in the low micromolar range .
Case Study 2: Anticancer Potential
A recent investigation into the anticancer potential of triazole derivatives demonstrated that compounds with similar structural features to this compound exhibited IC50 values ranging from 10 to 20 µM against various cancer cell lines including HT-29 and TK-10 . These findings underscore the potential therapeutic applications of this compound in oncology.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
-
Anticancer Activity :
- Research indicates that triazole derivatives, including this compound, show promising anticancer properties. They may inhibit cancer cell proliferation and induce apoptosis in specific cancer types .
- A study demonstrated that modifications in the triazole ring can enhance the anticancer efficacy of related compounds, suggesting that similar structural features in N-(4-ethylphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine could yield significant results .
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including "click chemistry," which allows for efficient formation of triazole rings from azides and alkynes. This synthetic route is advantageous for producing diverse analogs with modified biological properties .
Table 1: Synthesis Methods for Triazole Derivatives
Case Studies
Several studies have explored the applications of this compound in drug discovery:
- Anticancer Research :
- Inflammation Models :
- Antimicrobial Testing :
Comparison with Similar Compounds
Positional Isomerism: 2-Methyl vs. 3-Methylphenyl Substituents
A closely related compound, N-(4-ethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine (), differs only in the methyl group position on the piperazine-bound phenyl ring (3-methyl vs. 2-methyl). Positional isomerism can significantly alter steric and electronic interactions with target proteins. For example:
- 2-Methylphenyl : May enhance binding to hydrophobic pockets due to ortho-substitution effects.
- 3-Methylphenyl: Meta-substitution could reduce steric hindrance, improving affinity for planar binding sites. No direct activity data are available, but such positional changes are known to impact potency in kinase inhibitors and GPCR ligands .
Halogenated Analogs: Chlorophenyl Derivatives
N-(3-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine () replaces the ethyl group with a chloro substituent. Key differences include:
Trifluoromethyl-Substituted Piperazine Derivatives
Compounds in feature trifluoromethyl groups on the piperazine ring, such as N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine . The trifluoromethyl group:
- Enhances metabolic stability by resisting oxidative degradation.
- Acts as a bioisostere for methyl or chloro groups, improving target selectivity.
Triazole-Piperazine Hybrids with Antifungal Activity
highlights triazole derivatives (e.g., A1–A7) with broad-spectrum antifungal activity. While these lack the piperazine-carboxyl linkage, the triazole moiety is critical for inhibiting fungal cytochrome P450 (e.g., lanosterol 14α-demethylase).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
